tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of an indene and piperidine ring system, which is further functionalized with a tert-butyl ester group. The spirocyclic nature of the molecule imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the indene ring, followed by the introduction of the piperidine moiety through a cyclization reaction. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize the overall yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.
Scientific Research Applications
tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: Similar structure but lacks the methyl group.
tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-3’-carboxylate: Similar structure but with a different position of the carboxylate group.
Uniqueness: tert-Butyl 7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its specific arrangement of functional groups and the presence of the spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-14-6-5-7-15-8-9-19(16(14)15)10-12-20(13-11-19)17(21)22-18(2,3)4/h5-7H,8-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEKBNCZYFOMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC23CCN(CC3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127699 | |
Record name | 1,1-Dimethylethyl 2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-37-9 | |
Record name | 1,1-Dimethylethyl 2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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